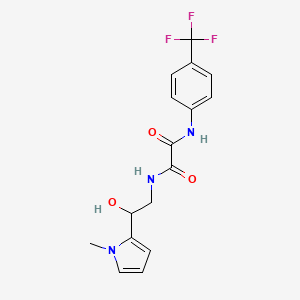

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

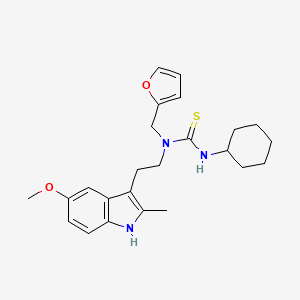

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide” is an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a phenylsulfonyl group and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenylsulfonyl group, and the dimethoxyphenyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the phenylsulfonyl group, and the dimethoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups .Applications De Recherche Scientifique

Antimalarial and Antiviral Potential

N-(phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity, showing significant in vitro efficacy with IC50 values of <30µM. These compounds, including aminothiazole and related derivatives, have also been studied for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating acceptable c-LogP values and no cytotoxicity at effective concentrations. Additionally, the molecular docking studies of these compounds revealed promising binding energy against Plasmepsin-1 and Plasmepsin-2, enzymes critical in the malaria parasite's lifecycle, as well as potential efficacy against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broader antiviral application (Fahim & Ismael, 2021).

Antimicrobial Activity

N-(phenylsulfonyl)acetamide derivatives have demonstrated good antimicrobial activity against various strains, with specific compounds showing high activity levels. Computational calculations have supported these experimental findings, providing a foundation for understanding the structure-activity relationships that govern antimicrobial efficacy (Fahim & Ismael, 2019).

Antioxidant Activity

Amidomethane sulfonyl-linked derivatives have been synthesized and tested for antioxidant activity. Specific compounds within this class have exhibited excellent antioxidant capabilities, surpassing the activity of standard antioxidants like Ascorbic acid, highlighting their potential as therapeutic agents for oxidative stress-related diseases (Talapuru et al., 2014).

Antitumor Activity

Several N-(phenylsulfonyl)acetamide derivatives have been synthesized and screened for antitumor activity. Notable examples include N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which have shown considerable anticancer activity against a range of human tumor cell lines. These findings suggest the potential of these compounds in cancer therapy, with specific derivatives demonstrating efficacy against melanoma and other cancer types (Yurttaş et al., 2015).

Antibacterial and Enzyme Inhibition

N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have shown promising antibacterial activity against gram-negative and gram-positive bacteria. Additionally, these compounds have been evaluated for their enzyme inhibition potential, demonstrating low potential against lipoxygenase (LOX) enzyme, which is implicated in various inflammatory and allergic responses (Nafeesa et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-9-8-13(10-17(16)26-2)15-11-27-19(20-15)21-18(22)12-28(23,24)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKPCMPUZPTUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

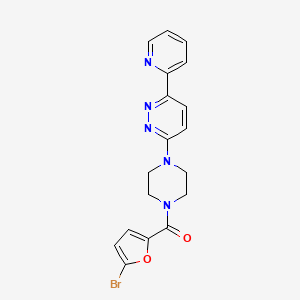

![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)

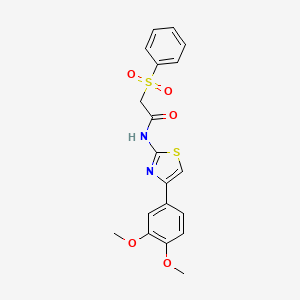

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)

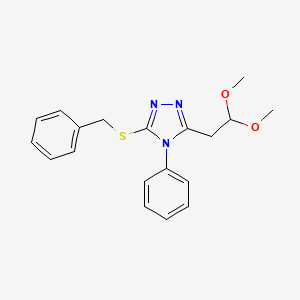

![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)